molecular formula C20H19NO2 B185974 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid CAS No. 181048-48-6

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Cat. No. B185974
CAS RN: 181048-48-6
M. Wt: 305.4 g/mol
InChI Key: APFYGGBLFWRJAQ-UHFFFAOYSA-N
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Description

“2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO2 . It has a molecular weight of 305.37 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The compound’s InChI code is 1S/C20H19NO2/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(22)23)15-6-4-5-7-17(15)21-18/h4-12H,1-3H3,(H,22,23) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 305.37 . The compound appears as a gray powder .

Scientific Research Applications

Anticorrosive Properties

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid and its derivatives have been explored for their anticorrosive properties. Quinoline derivatives are known for their effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. These complexes are facilitated by coordination bonding, making quinoline derivatives valuable in corrosion inhibition applications. The incorporation of functional groups such as hydroxyl, methoxy, amino, and nitro into quinoline derivatives enhances their adsorption and complex-forming capabilities with metallic surfaces, offering potential advancements in anticorrosive material technologies (Verma, Quraishi, & Ebenso, 2020).

Biocatalyst Inhibition

The role of carboxylic acids, including quinoline-4-carboxylic acid derivatives, in biocatalysis has been examined, particularly their inhibitory effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids are produced fermentatively and can inhibit microbial growth at concentrations below desired yields. Understanding the impact of these compounds on microbial cell membranes and internal pH is crucial for developing strategies to enhance microbial robustness in biotechnological applications (Jarboe, Royce, & Liu, 2013).

Green Chemistry in Quinoline Synthesis

Advancements in green chemistry have led to environmentally friendly methods for synthesizing quinoline derivatives, including this compound. These methods aim to eliminate hazardous chemicals, solvents, and catalysts from the synthesis process, contributing to safer and more sustainable chemical practices. The focus on green chemistry underscores the importance of non-toxic, eco-friendly approaches in the synthesis of quinoline scaffolds, which are crucial in various biological and industrial applications (Nainwal et al., 2019).

Optoelectronic Materials

Quinoline derivatives, including those with carboxylic acid functional groups, have shown promise in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been found valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The electroluminescent properties of these derivatives are particularly significant, offering potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).

properties

IUPAC Name

2-(4-tert-butylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(22)23)15-6-4-5-7-17(15)21-18/h4-12H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFYGGBLFWRJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357852
Record name 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181048-48-6
Record name 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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